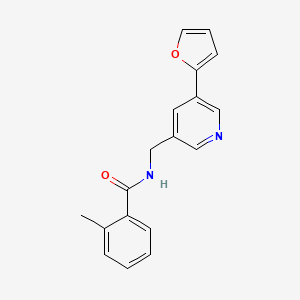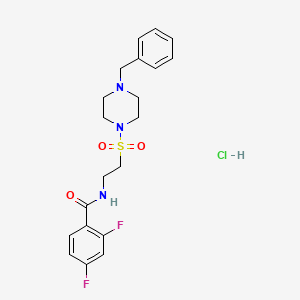
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClF2N3O3S and its molecular weight is 459.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride and its derivatives have shown potent inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCAs). These compounds, particularly those carrying a sulfamoylbenzamide group as a zinc-binding moiety, demonstrated low to medium nanomolar Ki values against hCA I, II, and IV, making them promising candidates for the development of intraocular pressure-lowering agents in glaucoma treatment. Enantioselectivity in enzyme interaction and the binding mode were explored through X-ray crystallography and molecular modeling, highlighting their potential in medicinal chemistry and pharmacology (Chiaramonte et al., 2018).
Antimicrobial Activity Against Bacterial Strains
Compounds structurally related to this compound exhibited significant antimicrobial activity. Specifically, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and characterized for their activity against Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. These findings suggest a broad spectrum of antimicrobial potency that could be leveraged in the development of new antibacterial agents (Krátký et al., 2012).
Potential as Dopamine D4 Ligand
Research into the structural analogs of this compound has led to the discovery of compounds with very high affinity for the dopamine D4 receptor, indicating a potential for the development of novel therapeutics in neuropsychiatric disorders. Specifically, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated outstanding selectivity for the D4 receptor over the D2 receptor, suggesting its utility in exploring the role of the D4 receptor in the brain and possibly as a therapeutic agent in conditions such as schizophrenia and Parkinson's disease (Perrone et al., 1998).
Acaricidal Activity for Pest Control
Derivatives of this compound were found to have excellent acaricidal activity against Tetranychus cinnabarinus, a common pest affecting various crops. The development of novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety, designed from key intermediates similar in structure to this compound, showed promising results in laboratory assays. These compounds outperformed standard treatments in both ovicidal and larvicidal activities, indicating their potential as a new class of acaricides for agricultural pest management (Li et al., 2014).
Mechanism of Action
Target of Action
The compound contains a benzylpiperazine moiety, which is a structural feature found in a variety of pharmacologically active compounds . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Benzylpiperazine derivatives have been reported to have various biological activities, including antibacterial, antimalarial, and antipsychotic effects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the organism it’s administered to. Benzylpiperazine derivatives are generally well absorbed and distributed in the body , but the specific ADME properties of this compound would need to be determined experimentally.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,4-difluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S.ClH/c21-17-6-7-18(19(22)14-17)20(26)23-8-13-29(27,28)25-11-9-24(10-12-25)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWNBKBSHDQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2494860.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
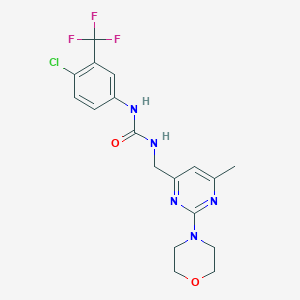

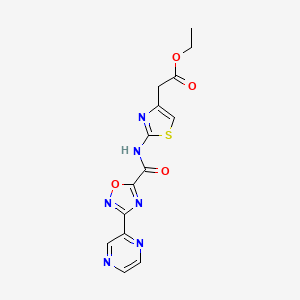
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(1-{[(pyridin-3-yl)methyl]carbamoyl}propyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2494868.png)
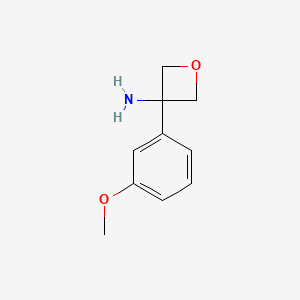
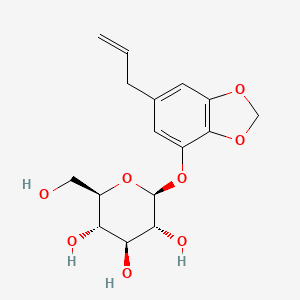

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)


